(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Overview
Description
(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at the 2-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine and an appropriate aldehyde or ketone, the imidazo[4,5-b]pyridine core can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents at various positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions could introduce functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar core structure and exhibit versatile chemical and biological properties.
Indole derivatives: These compounds also feature a fused heterocyclic ring system and have diverse biological activities.
Uniqueness
(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4,9H2,1H3,(H,10,11,12) |
InChI Key |
OTAAMTMDSBAENY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)CN |
Origin of Product |
United States |
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